REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]([CH2:9][CH3:10])[NH:11][C:12](=[O:13])[C:14]([F:15])([F:16])[F:17])[cH:6][cH:7]1.[CH3:20][OH:21].[Na+:19].[OH-:18]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]([CH2:9][CH3:10])[NH2:11])[cH:6][cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCC(NC(=O)C(F)(F)F)c1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(N)c1ccc(Br)cc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]([CH2:9][CH3:10])[NH:11][C:12](=[O:13])[C:14]([F:15])([F:16])[F:17])[cH:6][cH:7]1.[CH3:20][OH:21].[Na+:19].[OH-:18]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]([CH2:9][CH3:10])[NH2:11])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(NC(=O)C(F)(F)F)c1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(N)c1ccc(Br)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |